MAO-B Inhibition Potency and Isoform Selectivity vs. Structural Analog NPC1161B
6-Methoxy-1-methyl-1,2-dihydroquinolin-4-ol demonstrates moderate inhibitory activity against human recombinant MAO-B with an IC50 of 666 nM [1]. Critically, its inhibitory activity against MAO-A is markedly lower (IC50 = 25.3 μM), yielding a calculated MAO-B/MAO-A selectivity ratio of approximately 38:1 [2]. This selectivity profile contrasts with that of the 8-aminoquinoline anti-infective compound NPC1161B, a 6-methoxy-4-methylquinoline derivative, which exhibits a Ki of 1.385 μM for MAO-B and a Ki of 3.993 μM for MAO-A, yielding only approximately 3-fold MAO-B selectivity [3]. The substantially higher isoform selectivity of 6-Methoxy-1-methyl-1,2-dihydroquinolin-4-ol (38-fold vs. 3-fold) indicates that its 1,2-dihydroquinolin-4-ol scaffold, lacking the 8-amino side chain, confers a different binding interaction pattern with the MAO active site.
| Evidence Dimension | MAO-B/MAO-A selectivity ratio |
|---|---|
| Target Compound Data | MAO-B IC50 = 666 nM; MAO-A IC50 = 25,300 nM; Selectivity ratio ≈ 38:1 (MAO-B preferred) |
| Comparator Or Baseline | NPC1161B: MAO-B Ki = 1.385 μM; MAO-A Ki = 3.993 μM; Selectivity ratio ≈ 2.9:1 (MAO-B preferred) |
| Quantified Difference | ~13-fold higher MAO-B isoform selectivity for the target compound |
| Conditions | Target: Human recombinant MAO-B expressed in insect cells; Substrate: kynuramine; Detection: fluorescence spectrophotometry (4-hydroxyquinoline formation) [1]. Comparator: Human recombinant MAO-A and MAO-B; Ki determination [3]. |
Why This Matters
Higher isoform selectivity reduces confounding off-target MAO-A effects in neuropharmacology assays, enabling cleaner target validation.
- [1] BindingDB. BDBM50401986 (CHEMBL2203918): IC50 = 666 nM against human MAO-B. View Source
- [2] BindingDB. BDBM50493476 (CHEMBL172856): IC50 = 25.3 μM against human MAO-A. View Source
- [3] Chaurasiya ND, Liu H, Doerksen RJ, Nanayakkara NPD, Walker LA, Tekwani BL. Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Pharmaceuticals. 2021;14(5):398. View Source
